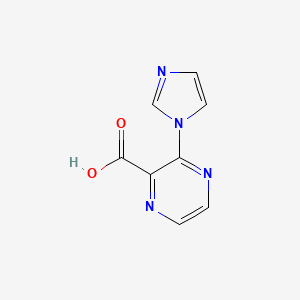

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid" is a heterocyclic compound that is part of the imidazo[1,2-a]pyrazine family. This family of compounds is known for its biological activity and serves as a versatile scaffold in organic synthesis and drug development. Imidazo[1,2-a]pyrazines have been the subject of various studies due to their potential anti-inflammatory, analgesic, and anti-secretory properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves palladium-catalyzed reactions, such as amino- or alkoxycarbonylation . Additionally, the formation of related compounds can occur under high temperatures or with strong dehydrating reagents, as seen in the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids . The synthesis of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids and esters has been described, with the structures supported by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the crystal structure of pyrazine derivatives has been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . Density Functional Theory (DFT) calculations have also been employed to study the molecular structure and interactions of imidazo[1,2-a]pyrazines adsorbed onto silver clusters .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can participate in various functionalization and cyclization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . The reactivity of these compounds is influenced by the pattern and position of substitution, which can lead to different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. The presence of carboxylic acid groups contributes to their solubility and reactivity. The compounds' anti-inflammatory and analgesic activities have been evaluated in vivo, and their inhibitory action on cyclooxygenase activity has been assessed in vitro . Additionally, some derivatives have been found to be potent reversible inhibitors of the gastric H+/K+-ATPase, indicating their potential as anti-secretory agents .

科学的研究の応用

Functionalization and Cyclization Reactions

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid and its derivatives show potential in various functionalization and cyclization reactions. These compounds can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles. For instance, Akçamur et al. (1997) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives, which further undergo cyclocondensation reactions to form pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).

Antimicrobial Applications

Compounds derived from this compound have shown promising antimicrobial effects. Abdelwahab et al. (2007) synthesized 4-pyrazine-2-carboxamido carboxylic acid derivatives, which exhibited significant inhibitory effects against Leuconostoc sp. and other microorganisms (Abdelwahab et al., 2007). Similarly, Jyothi et al. (2019) reported the antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via condensation reactions (Jyothi & Madhavi, 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of this compound provide insights into their potential applications. Yıldırım et al. (2005) investigated the conversion of 1H-pyrazole-3-carboxylic acid into different products, demonstrating the diversity of reactions and products that can be derived from this compound (Yıldırım et al., 2005).

Coordination Polymers and Electrical Properties

Research into coordination polymers constructed with heterocyclic nitrogen ligands and organic acids, including derivatives of this compound, has led to the discovery of materials with intriguing magnetic and electric properties. Yang et al. (2020) synthesized new coordination polymers that showed antiferromagnetic and ferrimagnetic behavior, as well as excellent cycling stability in electrochemical measurements (Yang et al., 2020).

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, it’s likely that future research will continue to explore the potential of imidazole derivatives in various therapeutic applications.

特性

IUPAC Name |

3-imidazol-1-ylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWLCYSHYRTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650364 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717848-23-2 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)